molecular formula C12H10N4S B2730898 4-methylsulfanyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 70011-68-6

4-methylsulfanyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2730898
CAS RN: 70011-68-6
M. Wt: 242.3
InChI Key: AQTIEZYJQMOLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system . It’s considered as a privileged core skeleton in biologically active compounds and is seen as a bioisostere of natural purine .


Synthesis Analysis

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . The synthesis involved the design of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold . Another study reported the ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ol tethered with 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives has been analyzed using density functional theory (DFT) B3LYP method in conjunction with the 6-31G** basis set .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives have been studied . The reactions involved the design and synthesis of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives have been analyzed. In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties .

Scientific Research Applications

Medical Chemistry

Heterocycles incorporating a pyrimidopyrimidine scaffold, like our compound, have aroused great interest from researchers in the field of medical chemistry . They are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .

Kinase Inhibitor Scaffolds

Fused pyrimidine cores are privileged kinase scaffolds . The 2-amino-pyrido[3,4-d]pyrimidine core, which is similar to our compound, addresses key pharmacophoric elements of the kinase ATP pocket . This makes it a potential candidate for the development of kinase inhibitors, which are effective treatments for cancer .

Anti-Inflammatory Activities

Although specific information about the anti-inflammatory activities of our compound is not available, pyrimidines have been reported to have significant anti-inflammatory properties . Therefore, it’s possible that our compound could also exhibit similar activities.

Synthesis of Heterocyclic Compounds

Our compound could be used in the synthesis of other heterocyclic compounds of pharmaceutical interest . These compounds could have a wide range of biological characteristics .

Oxidation and Corrosion Inhibitors

Researcher Khaled M. Elattar focuses on the synthesis of heterocyclic compounds of pharmaceutical interest and evaluating their efficiency as oxidation and corrosion inhibitors . Our compound could potentially be used in this area of research.

Coordination Chemistry

The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, could be of interest .

Mechanism of Action

Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a target for cancer treatment . The compounds were found to significantly inhibit the growth of examined cell lines .

Future Directions

The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives could involve the design and synthesis of new derivatives with improved biological activity. Further investigations could also focus on the detailed mechanism of action of these compounds .

properties

IUPAC Name

4-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-17-12-10-7-15-16(11(10)13-8-14-12)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTIEZYJQMOLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methylsulfanyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.